6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione
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Overview
Description
6-(3,4-Dichlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazole ring with a thiazole ring, both of which are fused to a dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine, followed by cyclization.
Formation of the Thiazole Ring: The thiazole ring can be formed by reacting a thioamide with a haloketone under acidic conditions.
Coupling of the Dichlorophenyl Group: The final step involves coupling the dichlorophenyl group to the fused imidazole-thiazole system through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated potential anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole ring structure and have been studied for their biological activities.
1,3,4-Oxadiazoline Derivatives: These compounds also feature a fused heterocyclic system and have shown various bioactivities.
Uniqueness
6-(3,4-Dichlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H8Cl2N2O2S |
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Molecular Weight |
303.2g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-6(3-8(7)13)15-10(16)9-4-18-5-14(9)11(15)17/h1-3,9H,4-5H2 |
InChI Key |
RVIVCHNDTWUOHY-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(C(=O)N2CS1)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2CS1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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